Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative

Wood modification Flame retardant Resin compatibility

Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative (CAS 84962-66-3), also known as methylolated guanylurea phosphate (MGUP or G21), is a phosphorus–nitrogen flame retardant synthesized by reacting guanylurea phosphate (GUP) with formaldehyde. This derivatization yields a water‑soluble, mildly acidic product with reduced hygroscopicity compared to its unmodified parent, making it uniquely compatible with aqueous N‑methylol resin systems for wood modification.

Molecular Formula C5H19N10O5P
Molecular Weight 330.24 g/mol
CAS No. 84962-66-3
Cat. No. B12669099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(amidinourea) phosphate, mono(hydroxymethyl) derivative
CAS84962-66-3
Molecular FormulaC5H19N10O5P
Molecular Weight330.24 g/mol
Structural Identifiers
SMILESC(O)OP(=O)(O)O.C(=NC(=N)N)(N)N.C(=NC(=N)N)(N)N
InChIInChI=1S/2C2H7N5.CH5O5P/c2*3-1(4)7-2(5)6;2-1-6-7(3,4)5/h2*(H7,3,4,5,6,7);2H,1H2,(H2,3,4,5)
InChIKeyPTPSEURUNOPZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative (CAS 84962-66-3): Core Identity for Procurement


Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative (CAS 84962-66-3), also known as methylolated guanylurea phosphate (MGUP or G21), is a phosphorus–nitrogen flame retardant synthesized by reacting guanylurea phosphate (GUP) with formaldehyde [1]. This derivatization yields a water‑soluble, mildly acidic product with reduced hygroscopicity compared to its unmodified parent, making it uniquely compatible with aqueous N‑methylol resin systems for wood modification [2]. Its molecular formula is C₅H₁₉N₁₀O₅P (MW 330.24 g/mol) and its IUPAC name is 1‑(diaminomethylidene)guanidine; hydroxymethyl dihydrogen phosphate.

Why Guanylurea Phosphate (GUP) Cannot Replace the Mono(hydroxymethyl) Derivative in Aqueous Resin Systems


Although guanylurea phosphate (GUP) is an effective wood flame retardant, its high acidity (pH 2–3) can catalyze premature condensation of N‑methylol resins such as DMDHEU, drastically shortening bath life . In contrast, the mono(hydroxymethyl) derivative exhibits mild acidity that preserves the shelf stability of the treating solution [1]. Furthermore, GUP's limited water solubility (91.6 g/L at 20 °C) and crystalline nature restrict its ability to form homogeneous, high‑concentration impregnation solutions . The methylolated form yields a colorless, clear solution with enhanced solubility, enabling deeper and more uniform wood penetration while also exhibiting lower hygroscopicity and improved leach resistance in the treated substrate [1]. These physicochemical differences mean that generic GUP cannot be directly interchanged in DMDHEU‑based wood modification processes without compromising formulation stability, penetration quality, and long‑term fire performance.

Quantitative Differentiation Evidence for Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative (CAS 84962-66-3)


Solution Acidity: Milder pH Preserves DMDHEU Resin Shelf Life

The methylolated derivative demonstrates a significantly higher (milder) pH than unmodified guanylurea phosphate (GUP). GUP exhibits a strongly acidic pH of 2–3 in aqueous solution, which can prematurely catalyze the polycondensation of N‑methylol resins such as DMDHEU . The mono(hydroxymethyl) derivative is characterized by 'mild acidity' that does not impair the shelf life of DMDHEU treating solutions [1]. This pH shift is critical for maintaining a stable, processable formulation in industrial wood impregnation baths.

Wood modification Flame retardant Resin compatibility

Water Solubility: Clear Solution Formation Enables Uniform Wood Penetration

Guanylurea phosphate (GUP) has a measured water solubility of 91.6 g/L at 20 °C and typically exists as a white crystalline powder, forming suspensions rather than true solutions at higher concentrations . In contrast, the methylolated derivative yields a 'colorless clear solution' with 'enhanced solubility', allowing higher active loading in impregnation baths without precipitation [1]. This improved solubility facilitates deeper and more uniform penetration into wood cell walls, a prerequisite for effective fire retardant treatment.

Wood treatment Aqueous formulation Impregnation

Hygroscopicity: Lower Moisture Uptake Improves Dimensional Stability of Treated Wood

The methylolated derivative exhibits 'low hygroscopicity' relative to unmodified GUP, which is known to attract moisture and can contribute to increased equilibrium moisture content in treated wood [1]. Jiang et al. (2014) demonstrated that wood treated with DMDHEU/MGUP/BA to 15% weight gain showed a 48% reduction in water swelling, comparable to DMDHEU alone, and leached 15% fewer chemicals after water soaking due to MGUP polycondensation and encapsulation within the wood [2]. This indicates that the derivative's reduced hygroscopicity translates to tangible improvements in dimensional stability and durability of the treated material.

Wood durability Moisture resistance Leach resistance

Fire Classification: Bfl-s1 Rating Achieved in Full‑Scale Testing of MGUP/BA Modified Wood

Wood treated with the DMDHEU/MGUP/boric acid system achieved a Euroclass Bfl‑s1 rating in full‑scale fire testing, indicating limited flame spread and very limited smoke production [1]. This classification is a direct consequence of the compatibility between the methylolated GUP and the DMDHEU resin, enabling sufficient fire retardant loading to meet stringent public‑space fire codes. Cone calorimeter results confirmed a considerable decrease in heat release and smoke production compared to DMDHEU‑only treated wood, which lacks inherent fire retardancy [1]. While GUP alone can also impart fire retardancy, its incompatibility with DMDHEU prevents its use in this high‑performance resin‑modified wood system.

Fire safety Euroclass Cone calorimetry

Thermal Decomposition: Lower Onset Temperature with Higher Char Residue

TGA results from Wang (2011) show that methylolated GUP has a lower initial decomposition temperature than unmodified GUP, yet yields a slightly higher final residue mass fraction [1]. This shift in thermal degradation pathway promotes earlier char formation, enhancing the condensed‑phase flame retardant mechanism. The lower onset temperature facilitates dehydration and crosslinking reactions in the wood substrate at an earlier stage of heating, while the higher char residue contributes to a more robust insulating barrier against heat and oxygen.

Thermogravimetry Char formation Condensed-phase mechanism

Procurement‑Driven Application Scenarios for Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative


DMDHEU‑Based Wood Modification for Public‑Space Interior Paneling

The mono(hydroxymethyl) derivative is the flame retardant of choice for wood modified with 1,3‑dimethylol‑4,5‑dihydroxyethyleneurea (DMDHEU). Its mild acidity preserves the pot life of the DMDHEU resin bath, while its high water solubility enables the formation of a clear, homogeneous impregnation solution [1]. Treated oak wood achieves Euroclass Bfl‑s1, meeting fire safety requirements for airports, railway stations, and hotels [2]. The 48% reduction in water swelling and 15% reduction in chemical leaching ensure long‑term dimensional stability and retained fire performance [2].

Plywood Flame Retardant Treatment with Boric Acid Synergy

Combined with boric acid (BA), the methylolated derivative forms the G21BA complex, which deposits fine, evenly dispersed particles on wood cell walls [1]. Cone calorimeter testing demonstrates strong flame retardant and smoke suppression performance, with enhanced mechanical properties of the treated plywood [1]. The lower hygroscopicity of the methylolated GUP component reduces moisture‑related warping, making it suitable for structural plywood in humid environments.

Leach‑Resistant Outdoor Wood Protection

For exterior wood applications where rain exposure is inevitable, the methylolated derivative offers superior leach resistance compared to unmodified GUP. The polycondensation of MGUP with DMDHEU resin and physical encapsulation of non‑reacted boric acid within the wood structure result in 15% less chemical leaching after water soaking [2]. This property is critical for maintaining long‑term fire retardancy in outdoor decking, cladding, and garden structures.

Research into Phosphorus–Nitrogen–Boron Synergistic Flame Retardant Systems

The methylolated derivative serves as the P–N component in ternary P–N–B flame retardant complexes. Its defined hydroxymethyl functionality allows controlled copolymerization with N‑methylol resins, enabling systematic study of P–N–B synergism [1]. The lower thermal decomposition onset and higher char residue of MGUP, relative to GUP, provide a mechanistic basis for optimizing condensed‑phase flame retardancy [1].

Quote Request

Request a Quote for Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.